O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Description

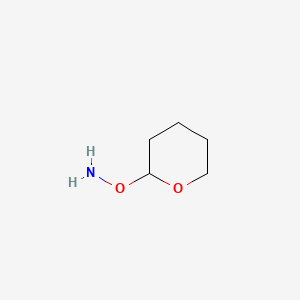

Structure

3D Structure

Properties

IUPAC Name |

O-(oxan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXVSKHVGDQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408719 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6723-30-4 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide for Researchers

CAS Number: 6723-30-4

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a crucial reagent in synthetic organic chemistry, primarily utilized as a protected form of hydroxylamine. Its application is of particular significance in drug discovery and development, where it serves as a key building block in the synthesis of hydroxamic acids. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 6723-30-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₅H₁₁NO₂ | [2][3][5][7] |

| Molecular Weight | 117.15 g/mol | [2][3][5][7][8] |

| Melting Point | 34-37 °C | [2] |

| Boiling Point | 81 °C at 20 mmHg | [2][7] |

| Density | 1.06 g/cm³ | |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥97% |

Synthesis

A common and efficient method for the synthesis of this compound involves a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Protection of N-hydroxyphthalimide

-

In a 250 mL three-necked flask, dissolve N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL).[1]

-

Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) as a catalyst to the solution.[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Remove the tetrahydrofuran by distillation under reduced pressure.[1]

-

Add water (200 mL) to the residue and extract the product with dichloromethane (3 x 200 mL).[1]

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a yellow-green solid (intermediate product).[1]

Step 2: Hydrazinolysis

-

Transfer the solid from Step 1 to a 1000 mL three-necked flask and dissolve it in ethanol (450 mL) with stirring.[1]

-

Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.[1]

-

Stir the reaction for 1 hour at room temperature.[1]

-

Filter the reaction mixture and evaporate the filtrate to obtain the crude product.[1]

-

Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and remove any insoluble matter by vacuum filtration.[1]

-

Wash the filtrate with water (3 x 100 mL) and then with a saturated NaCl aqueous solution (200 mL).[1]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a light yellow oil, which solidifies upon vacuum drying to a yellow solid. The typical yield is around 75%.[1]

Applications in Drug Discovery

The primary application of this compound is in the synthesis of hydroxamic acids, which are a critical functional group in a variety of biologically active molecules.[9][10] The tetrahydropyranyl (THP) group serves as an effective protecting group for the hydroxylamine functionality, allowing for selective reactions at other sites of a molecule.

Synthesis of Hydroxamic Acids

This compound is widely used to introduce the protected hydroxamic acid moiety by coupling with carboxylic acids.[9] This is typically followed by deprotection under acidic conditions to yield the final hydroxamic acid.

General Experimental Protocol: Carboxylic Acid Coupling and Deprotection

-

Coupling: A carboxylic acid can be activated using standard coupling reagents such as EDC/HOBt or HBTU/DIPEA in an appropriate solvent like DMF.[9][11] this compound is then added to the activated carboxylic acid, and the reaction is stirred until completion to form the O-protected hydroxamate.[9]

-

Deprotection: The THP protecting group is readily cleaved under acidic conditions.[9] This can be achieved using reagents such as 6M HCl or trifluoroacetic acid to afford the final hydroxamic acid.[9]

Role in Histone Deacetylase (HDAC) Inhibitor Synthesis

A prominent application of this reagent is in the synthesis of histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a crucial role in gene expression regulation.[12][13] Their inhibitors have emerged as a promising class of anti-cancer agents.[2] Many potent HDAC inhibitors feature a hydroxamic acid moiety which chelates the zinc ion in the active site of the enzyme.[2][11]

This compound is a key intermediate in the synthesis of several potential HDAC inhibitors, including pyrimidyl-5-hydroxamic acids and other complex molecules.

Safety and Handling

This compound is classified as an irritant.[8] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][14] Work should be conducted in a well-ventilated area or a fume hood.[8][15]

Hazard Summary:

| Hazard Statement | Description | References |

| H315 | Causes skin irritation | [4][5][8][14][15] |

| H319 | Causes serious eye irritation | [4][5][8][14][15] |

| H335 | May cause respiratory irritation | [4][5][8][14][15] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][15]

Detailed toxicological properties have not been fully investigated.[8] Therefore, it is crucial to handle this chemical with care and avoid unnecessary exposure.

Conclusion

This compound is a valuable and versatile reagent for researchers, particularly those in the field of medicinal chemistry and drug development. Its role as a protected hydroxylamine facilitates the synthesis of complex molecules, most notably hydroxamic acid-based HDAC inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 6723-30-4 | FT09332 [biosynth.com]

- 4. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 6723-30-4 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. O-(四氢-2H-吡喃-2-基)羟基胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-(Tetrahydropyran-2-yl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. echemi.com [echemi.com]

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, applications, and experimental protocols for a key reagent in the development of hydroxamic acid-based therapeutics.

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a crucial medical intermediate widely employed in pharmaceutical and fine chemical synthesis.[1] Its primary utility lies in its role as a protected form of hydroxylamine, facilitating the synthesis of complex organic molecules, particularly hydroxamic acids.[2][3] These hydroxamic acids are a pivotal class of compounds in drug discovery, known for their ability to inhibit metalloenzymes, making them promising candidates for a range of therapeutic areas, most notably in oncology.[2][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary applications in the synthesis of bioactive molecules, and detailed experimental protocols for its use.

Core Applications in Drug Discovery

The principal application of this compound is in the synthesis of hydroxamic acids.[2] The tetrahydropyranyl (THP) group serves as a stable protecting group for the hydroxylamine moiety, which is sensitive to various reaction conditions.[5] This protection allows for the coupling of the hydroxylamine with carboxylic acids to form a THP-protected hydroxamic acid intermediate. Subsequent deprotection under acidic conditions yields the final hydroxamic acid.

This strategy is extensively used in the development of inhibitors for two major classes of enzymes:

-

Histone Deacetylases (HDACs): HDAC inhibitors are a promising class of anti-cancer agents. This compound is a key reagent in the synthesis of several potent HDAC inhibitors, including pyrimidyl-5-hydroxamic acids and the novel inhibitor MPT0E028.[2][6][7]

-

Matrix Metalloproteinases (MMPs): MMPs are implicated in cancer metastasis and other diseases. This reagent is also utilized in the synthesis of hydroxamate-based MMP inhibitors.[2]

Beyond these, its application extends to the synthesis of various other complex molecules and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [7][8] |

| Molecular Weight | 117.15 g/mol | [7][8] |

| Appearance | White to off-white low melting solid | [1][9] |

| Melting Point | 34-37 °C | [7] |

| Boiling Point | 81 °C at 20 mmHg | [7] |

| Purity | Typically ≥96% (GC) | [7][10] |

| CAS Number | 6723-30-4 | [7] |

| Hazard Classifications | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | [8][11] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of hydroxamic acids are outlined below.

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound has been reported with a yield of 75.3%.[1]

Materials:

-

N-hydroxyphthalimide

-

3,4-Dihydro-2H-pyran

-

p-Toluenesulfonic acid

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NaCl solution

-

Anhydrous sodium sulfate

-

Ethanol

-

80% Hydrazine hydrate

-

Ethyl acetate

Procedure:

-

Protection of N-hydroxyphthalimide:

-

In a 250 mL three-necked flask, dissolve N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL).

-

Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) to catalyze the reaction.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

To the residue, add water (200 mL) and extract with dichloromethane (3 x 200 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to yield a yellow-green solid (15.3 g).

-

-

Hydrazinolysis:

-

Transfer the resulting solid to a 1000 mL three-necked flask and dissolve in ethanol (450 mL) with stirring.

-

Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise and continue the reaction for 1 hour at room temperature.

-

Filter the reaction solution directly and evaporate the filtrate to obtain the crude product (10.6 g).

-

-

Purification:

-

Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and remove insoluble matter by vacuum filtration.

-

Wash the filtrate with water (3 x 100 mL) and saturated NaCl aqueous solution (200 mL) sequentially.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain a light yellow oil.

-

Dry the oily material under vacuum to yield a yellow solid (5.39 g) with a melting point of 35-37 °C.

-

Caption: Synthesis of this compound.

Synthesis of THP-Protected Hydroxamic Acids from Carboxylic Acids

The coupling of a carboxylic acid with this compound is a key step in hydroxamic acid synthesis. A common method involves the use of coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[6]

Materials:

-

Carboxylic acid derivative

-

This compound (NH₂OTHP)

-

PyBOP

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add this compound, PyBOP, and triethylamine to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the THP-protected hydroxamic acid.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6093798A - Synthesis of hydroxamic acid derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. It will delve into its molecular structure, detail a robust synthetic pathway with mechanistic insights, and explore its applications as a pivotal building block in modern organic synthesis.

Introduction: A Versatile Reagent in Synthetic Chemistry

This compound, often abbreviated as THP-ONH2, is an O-substituted hydroxylamine derivative that has found significant utility in organic synthesis.[1][2] Its primary role is that of a protected hydroxylamine, where the tetrahydropyranyl (THP) group serves as a stable yet readily cleavable protecting group for the hydroxyl moiety. This protection strategy allows for the selective reaction of the amine functionality in various synthetic transformations. The compound is particularly valued in the construction of complex molecules, including pharmacologically active agents, where the introduction of a hydroxylamine or hydroxamic acid functionality is required.[1][3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. This compound is typically a white to off-white crystalline solid at room temperature.[3][5]

Molecular Structure

The structure of this compound features a hydroxylamine core where the oxygen atom is protected by a tetrahydropyran ring. This linkage forms an acetal, which is stable under basic and nucleophilic conditions but susceptible to cleavage under acidic conditions.[6][7]

Structure of this compound

Caption: Chemical structure of this compound.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6723-30-4 | [5][8][9][10][11] |

| Molecular Formula | C5H11NO2 | [8][9][12] |

| Molecular Weight | 117.15 g/mol | [8][9][10][12] |

| Appearance | White to off-white crystalline solid | [3][5] |

| Melting Point | 34-37 °C | [3][9][12] |

| Boiling Point | 81 °C at 20 mmHg | [2][9] |

| SMILES | NOC1CCCCO1 | [8][9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the protection of a hydroxylamine equivalent, followed by the liberation of the desired product. A common and efficient route involves the reaction of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran (DHP), followed by hydrazinolysis of the resulting intermediate.[12]

Reaction Scheme and Mechanism

The first step involves the acid-catalyzed addition of the hydroxyl group of N-hydroxyphthalimide to the double bond of DHP.[7][12] This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate upon protonation of the DHP. The hydroxyl group of N-hydroxyphthalimide then acts as a nucleophile, attacking the carbocation to form the THP-protected intermediate, N-(tetrahydro-2H-pyran-2-yloxy)phthalimide.[7]

The second step is the hydrazinolysis of the phthalimide group.[12] Hydrazine hydrate attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired this compound in the solution.

Synthetic Workflow for this compound

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[12]

Step 1: Synthesis of N-(tetrahydro-2H-pyran-2-yloxy)phthalimide

-

To a 250 mL three-necked flask, add N-hydroxyphthalimide (10 g, 0.061 mol) and tetrahydrofuran (100 mL). Stir until the solid is dissolved.

-

Add 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) to the solution.

-

Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) as a catalyst.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

To the residue, add water (200 mL) and extract with dichloromethane (3 x 200 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO3 solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the intermediate as a yellow-green solid.

Step 2: Synthesis of this compound

-

Transfer the solid intermediate from Step 1 to a 1000 mL three-necked flask.

-

Add ethanol (450 mL) and stir to dissolve the solid.

-

Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1 hour. A precipitate of phthalhydrazide will form.

-

Filter the reaction mixture to remove the precipitate.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (500 mL) and filter to remove any remaining insoluble matter.

-

Wash the filtrate with water (3 x 100 mL) and then with a saturated NaCl aqueous solution (200 mL).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product as a light yellow oil, which solidifies upon standing. A yield of approximately 75% can be expected.[12]

Applications in Organic Synthesis

This compound is a valuable reagent in the synthesis of various organic compounds, particularly those containing a hydroxamic acid moiety.

Synthesis of Hydroxamic Acids

The primary application of this reagent is in the synthesis of hydroxamic acids, which are important functional groups in many biologically active molecules, including histone deacetylase (HDAC) inhibitors.[1][4][9] The THP-protected hydroxylamine can be coupled with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form an N-O bond. Subsequent deprotection of the THP group under mild acidic conditions yields the desired hydroxamic acid.

Role in Drug Discovery

The utility of this compound is highlighted in the synthesis of potential therapeutic agents. For instance, it has been employed in the preparation of:

-

Histone Deacetylase (HDAC) Inhibitors: Several pyrimidyl-5-hydroxamic acids and other complex hydroxamate-based compounds with potential as HDAC inhibitors have been synthesized using this reagent.[1][4][9]

-

Matrix Metalloproteinase (MMP) Inhibitors: It has been used in the synthesis of (ethynylthiophene)sulfonamido-based hydroxamates as potential MMP inhibitors.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[8][13][14]

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[8][14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[14]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, providing a stable and readily accessible source of a protected hydroxylamine. Its straightforward synthesis and broad applicability, particularly in the construction of hydroxamic acid-containing drug candidates, make it an indispensable tool for medicinal chemists and researchers in the field of drug development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. nbinno.com [nbinno.com]

- 4. O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound|cas:6723-30-4--Changzhou Standard Chemical Co., Ltd. [standardschem.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Hydroxylamine, o-(tetrahydro-2h-pyran-2-yl)- | CAS 6723-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. O-(四氢-2H-吡喃-2-基)羟基胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | VSNCHEM [vsnchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. O-(Tetrahydropyran-2-yl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

THP-ONH2: An In-depth Technical Guide to Chemical Compatibility and Stability

For Researchers, Scientists, and Drug Development Professionals

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of a protected hydroxylamine functional group. Its application is widespread in the development of novel therapeutics, particularly in the synthesis of hydroxamic acid derivatives which are known for their activity as enzyme inhibitors. A thorough understanding of the chemical compatibility and stability of THP-ONH2 is paramount for its effective handling, storage, and application in multi-step synthetic routes, ensuring the integrity of the reagent and the successful outcome of the synthesis.

This technical guide provides a comprehensive overview of the chemical compatibility and stability of THP-ONH2, based on available data and established chemical principles of the tetrahydropyranyl (THP) protecting group and hydroxylamine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of THP-ONH2 is presented in Table 1. The compound is a low-melting solid, a characteristic that should be considered during storage and handling to avoid physical changes.

Table 1: Physicochemical Properties of THP-ONH2

| Property | Value |

| CAS Number | 6723-30-4 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Appearance | White to off-white low melting solid |

| Melting Point | 32.7 - 37 °C[1] |

| Boiling Point | 81 °C @ 20 mmHg[2] |

| Flash Point | 82 °C (closed cup)[3] |

Chemical Stability

The stability of THP-ONH2 is intrinsically linked to the chemical nature of the tetrahydropyranyl (THP) ether linkage. This group is well-documented as a protecting group for alcohols and is characterized by its stability under certain conditions and lability under others.

pH Stability

The primary factor governing the stability of THP-ONH2 is the pH of the environment. The THP group is an acetal, which is known to be highly susceptible to acid-catalyzed hydrolysis.

-

Acidic Conditions: THP-ONH2 is unstable in acidic conditions. The presence of even catalytic amounts of acid can lead to the rapid cleavage of the N-O-C bond, resulting in the formation of hydroxylamine and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran). This degradation pathway is the most significant liability of the molecule and dictates its incompatibility with acidic reagents and environments. The proposed mechanism for this acid-catalyzed degradation is depicted in the diagram below.

-

Neutral and Basic Conditions: In contrast to its lability in acid, the THP ether linkage is generally stable under neutral and basic conditions.[4][5] This allows for the use of THP-ONH2 in reaction mixtures containing bases, although strong bases should be used with caution depending on the overall molecular structure and other present functional groups.

Thermal Stability

Photostability

No specific data on the photostability of THP-ONH2 is available. As a general precautionary measure, it is recommended to store the compound in amber vials or otherwise protected from light, particularly for long-term storage.

Chemical Compatibility

The compatibility of THP-ONH2 with various solvents and reagents is a critical consideration for its use in chemical synthesis.

Solvent Compatibility

Based on its use in various synthetic procedures, THP-ONH2 is known to be soluble in and compatible with a range of common organic solvents. A summary of compatible solvents is provided in Table 2.

Table 2: Solvent Compatibility of THP-ONH2

| Solvent Class | Examples | Compatibility | Notes |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Compatible | THF is a common solvent for reactions involving THP-ONH2. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Compatible | DCM is frequently used in the synthesis and purification of THP-ONH2 derivatives. |

| Alcohols | Ethanol, Methanol | Compatible with caution | While used in some procedures, the presence of acidic impurities could lead to degradation. Use of anhydrous and neutral alcohols is recommended. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Compatible | These solvents are suitable for reactions requiring higher polarity. |

| Hydrocarbons | Heptane, Hexane | Likely compatible | Used as co-solvents or for extraction/purification. |

| Esters | Ethyl acetate | Compatible | Commonly used for extraction and chromatography. |

Reagent Incompatibility

The primary incompatibility of THP-ONH2 is with acidic reagents. A non-exhaustive list of incompatible substance classes is provided in Table 3.

Table 3: Incompatible Reagent Classes for THP-ONH2

| Reagent Class | Examples | Reason for Incompatibility |

| Strong Protic Acids | Hydrochloric acid (HCl), Sulfuric acid (H2SO4), p-Toluenesulfonic acid (p-TsOH) | Rapid acid-catalyzed cleavage of the THP group. |

| Lewis Acids | Boron trifluoride (BF3), Aluminum chloride (AlCl3) | Can catalyze the cleavage of the THP ether. |

| Strong Oxidizing Agents | Peroxides, Permanganates | The hydroxylamine moiety may be susceptible to oxidation. |

Degradation Pathway

The principal degradation pathway for THP-ONH2 is the acid-catalyzed hydrolysis of the THP ether linkage.

Caption: Proposed mechanism for the acid-catalyzed degradation of THP-ONH2.

Experimental Protocols

To ensure the quality and stability of THP-ONH2 for sensitive applications, the following general experimental protocols can be adapted.

Protocol 1: Assessment of THP-ONH2 Stability in Different Solvents

This protocol outlines a general procedure to assess the stability of THP-ONH2 in various solvents over time.

References

- 1. O-(Tetrahydropyran-2-yl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. O-(四氢-2H-吡喃-2-基)羟基胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

This technical guide provides a comprehensive overview of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a crucial reagent in synthetic organic chemistry. Targeted towards researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physical properties, a detailed synthesis protocol, and its application in the formation of hydroxamic acids.

Chemical Identity and Synonyms

This compound is widely recognized by various synonyms and identifiers across different chemical databases and suppliers. A consolidated list is provided in Table 1 for easy reference.

| Table 1: Synonyms and Identifiers for this compound | |

| Systematic Name | This compound |

| Common Synonyms | 2-(Aminooxy)tetrahydro-2H-pyran |

| O-(Tetrahydropyran-2-yl)hydroxylamine | |

| O-(Oxan-2-yl)hydroxylamine | |

| THP-hydroxylamine | |

| CAS Number | 6723-30-4[1][2][3][4][5][6] |

| PubChem CID | 5142091[5][6] |

| European Community (EC) Number | 628-109-4[5] |

| MDL Number | MFCD01321374[2][6] |

| IUPAC Name | O-(oxan-2-yl)hydroxylamine[3][5][6] |

| InChI | 1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2[2][3] |

| InChIKey | NLXXVSKHVGDQAT-UHFFFAOYSA-N[2][3] |

| SMILES | NOC1CCCCO1[1][2][6] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in Table 2. This data is essential for its handling, storage, and application in experimental setups.

| Table 2: Physicochemical Data of this compound | |

| Molecular Formula | C5H11NO2[1][2][3][4][5][6] |

| Molecular Weight | 117.15 g/mol [1][2][4][5][6] |

| Appearance | White to off-white crystalline solid or low melting solid[7] |

| Melting Point | 34-37 °C[2] |

| Boiling Point | 81 °C at 20 mmHg[2][3] |

| Density | 1.06 g/cm³[3] |

| Flash Point | 82 °C (closed cup)[2] |

Experimental Protocols

Synthesis of this compound

A general and widely used procedure for the synthesis of this compound involves a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.[8]

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione from the previous step in ethanol.

-

Add hydrazine hydrate (2.8 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for about 1 hour. A precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

Application in the Synthesis of Hydroxamic Acids

This compound serves as a protected form of hydroxylamine, which is crucial in the synthesis of hydroxamic acids, a class of compounds with significant biological activities, including the inhibition of histone deacetylases (HDACs).[1][3] The tetrahydropyranyl (THP) group acts as a protecting group for the hydroxylamine functionality, which can be readily removed under acidic conditions.

The general workflow for the synthesis of a hydroxamic acid using this reagent is depicted in the following diagram.

Caption: Synthetic pathway for hydroxamic acid formation.

This workflow illustrates the activation of a carboxylic acid, followed by its coupling with this compound to form a protected hydroxamate intermediate. The final step involves the removal of the THP protecting group under acidic conditions to yield the desired hydroxamic acid. This method is widely employed in medicinal chemistry for the synthesis of potential therapeutic agents.

References

- 1. O-(四氢-2H-吡喃-2-基)羟基胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. O-(Tetrahydropyran-2-yl)hydroxylamine | 6723-30-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-(Tetrahydropyran-2-yl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound|cas:6723-30-4--Changzhou Standard Chemical Co., Ltd. [standardschem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a crucial reagent in synthetic and medicinal chemistry. This document outlines its chemical properties, detailed safety and handling protocols, and its significant applications in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

This compound, also known as THP-ONH2, is a white to off-white crystalline solid. The tetrahydropyranyl (THP) group serves as a protective moiety for the hydroxylamine functionality, rendering it more stable and easier to handle than the parent compound, hydroxylamine. This protection is readily removed under mild acidic conditions.

| Property | Value | References |

| CAS Number | 6723-30-4 | |

| Molecular Formula | C5H11NO2 | |

| Molecular Weight | 117.15 g/mol | |

| Melting Point | 34-37 °C | |

| Boiling Point | 81 °C at 20 mmHg | |

| Flash Point | 82 °C (closed cup) | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in a variety of organic solvents. |

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure. The following tables summarize the key safety information derived from multiple Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | References |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [2] |

Personal Protective Equipment (PPE) and Handling Precautions

| Precaution | Description | References |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | [3] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [2] |

| Skin Protection | Wear nitrile or other suitable chemical-resistant gloves and a lab coat. | [2] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. | |

| General Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [2][3] |

First Aid Measures

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [3] |

Fire-Fighting Measures and Storage

| Aspect | Recommendation | References |

| Extinguishing Media | Use dry chemical, carbon dioxide, or foam. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |

Reactivity and Stability

The key feature of this compound's reactivity is the acid-labile THP protecting group.

-

Stability: The compound is stable under basic and neutral conditions. It is also stable in the presence of many organometallic reagents and hydrides.[4]

-

Reactivity with Acids: The THP ether linkage is readily cleaved by mild aqueous acids (e.g., acetic acid, p-toluenesulfonic acid) to deprotect the hydroxylamine.[4][5]

-

Reactivity with Oxidizing Agents: As a hydroxylamine derivative, it may react with strong oxidizing agents. The parent compound, hydroxylamine, is a reducing agent.[3][6]

-

Thermal Decomposition: Specific thermal decomposition products have not been reported in the searched literature. However, heating may lead to the release of irritating and toxic fumes.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran, followed by hydrazinolysis.[7]

Step 1: Protection of N-hydroxyphthalimide

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2) is added 3,4-dihydro-2H-pyran (1.2 eq).

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.

-

The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then worked up by washing with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the THP-protected intermediate.

Step 2: Hydrazinolysis

-

The crude THP-protected intermediate is dissolved in ethanol or a similar solvent.

-

Hydrazine hydrate (2-3 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred for 1-2 hours, during which a precipitate of phthalhydrazide will form.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by extraction and/or chromatography to afford this compound.

Deprotection of the THP Group

The removal of the THP group to unmask the hydroxylamine is typically achieved under mild acidic conditions.

-

The THP-protected compound is dissolved in a protic solvent such as methanol or ethanol.

-

A catalytic amount of an acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate, or dilute HCl) is added.

-

The reaction is stirred at room temperature or gently heated until deprotection is complete (monitored by TLC).

-

The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the deprotected hydroxylamine.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of hydroxamic acids (-CONHOH), which are known to be potent inhibitors of various metalloenzymes.

-

Histone Deacetylase (HDAC) Inhibitors: A significant application is in the synthesis of HDAC inhibitors. The hydroxamic acid moiety is a key zinc-binding group in the active site of these enzymes.

-

Matrix Metalloproteinase (MMP) Inhibitors: It is also used to synthesize MMP inhibitors, which are targets for the treatment of cancer and inflammatory diseases.

-

Other Synthetic Applications: The protected hydroxylamine can be used in the synthesis of various other nitrogen-containing heterocycles and as a reagent for the formation of oximes from aldehydes and ketones.

Toxicological Information

-

Irritation: As indicated by the GHS classification, the compound is a skin, eye, and respiratory irritant.[2]

-

Potential for Methemoglobinemia: Hydroxylamine and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

-

Mutagenicity: Hydroxylamine is a known mutagen in vitro. While the THP-protected form is likely less reactive, the potential for in vivo deprotection and subsequent mutagenic effects cannot be entirely ruled out without specific studies.

It is crucial to handle this compound with appropriate precautions to minimize any potential for exposure and adverse health effects.

Conclusion

This compound is an indispensable reagent for the synthesis of a wide range of biologically active molecules, particularly hydroxamic acid-based enzyme inhibitors. Its utility is derived from the stable, yet easily removable, THP protecting group. While it presents manageable handling hazards, primarily as an irritant, a thorough understanding of its reactivity and adherence to strict safety protocols are essential for its safe and effective use in research and development. The lack of specific toxicological data warrants a cautious approach, treating it as a potentially toxic substance.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. zenodo.org [zenodo.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Core Principles of Tetrahydropyranyl (THP) Protection of Hydroxylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of the hydroxyl group in hydroxylamines is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols due to its ease of introduction, general stability under non-acidic conditions, and straightforward removal. While the application of THP protection to hydroxylamines is less extensively documented than for alcohols, the fundamental principles are analogous. This guide provides a comprehensive overview of the core concepts, experimental protocols, and key considerations for the THP protection of hydroxylamines.

Introduction to THP as a Protecting Group for Hydroxylamines

The THP group is introduced by reacting the hydroxylamine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction converts the hydroxyl group into a THP ether, which is an acetal. This transformation effectively masks the nucleophilicity and acidity of the hydroxyl group, preventing it from participating in undesired side reactions during subsequent synthetic steps.

Key Advantages of THP Protection:

-

Low Cost: The reagent, 3,4-dihydro-2H-pyran (DHP), is inexpensive and readily available.

-

Ease of Introduction: The protection reaction is typically straightforward and high-yielding.

-

Stability: THP ethers are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[1][2]

-

Facile Cleavage: The THP group can be removed under mild acidic conditions, often with high selectivity.[2][3]

Key Disadvantage:

-

Introduction of a Chiral Center: The reaction of DHP with a hydroxyl group creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring. If the hydroxylamine is already chiral, this results in the formation of diastereomers, which can complicate purification and characterization.[1]

Mechanism of THP Protection and Deprotection

The formation and cleavage of THP ethers of hydroxylamines proceed through an acid-catalyzed mechanism involving a resonance-stabilized oxocarbenium ion intermediate.

Protection Mechanism

The protection of a hydroxylamine with DHP is an acid-catalyzed addition reaction. The key steps are:

-

Protonation of DHP: An acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran, generating a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The hydroxyl group of the hydroxylamine acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes a proton from the newly formed oxonium ion to yield the neutral THP-protected hydroxylamine and regenerate the acid catalyst.[2]

Deprotection Mechanism

The deprotection of a THP-protected hydroxylamine is essentially the reverse of the protection reaction and is also acid-catalyzed.

-

Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.

-

Cleavage: The protonated ether cleaves to form the free hydroxylamine and the resonance-stabilized oxocarbenium ion.

-

Hydrolysis: The oxocarbenium ion is trapped by a nucleophile, typically water or an alcohol solvent, to form a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[2]

Experimental Protocols & Quantitative Data

Detailed experimental data for the THP protection of a wide range of simple hydroxylamines is limited in the available literature. However, protocols for analogous transformations, such as the protection of hydroxamic acids and alcohols, provide a strong foundation.

General Experimental Workflow

The general workflow for the THP protection of a hydroxylamine and its subsequent deprotection is outlined below.

Detailed Experimental Protocols

Protocol 1: THP Protection of a Hydroxamate Side-Chain [4]

This protocol was used for the protection of the hydroxamate functionality in a modified lysine derivative.

-

Substrate: Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl ester

-

Reagents: 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure: To a solution of the hydroxamate in CH₂Cl₂, DHP and a catalytic amount of PTSA are added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Yield: 85% after purification by silica gel chromatography.[4]

Quantitative Data Summary

The following table summarizes available quantitative data for the THP protection of hydroxyl-containing compounds, which can serve as a reference for hydroxylamine protection.

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl ester | PTSA (cat.) | CH₂Cl₂ | - | RT | 85 | [4] |

| Fmoc-Trp-OH (indole NH protection) | PTSA (cat.) | CH₂Cl₂ | 2.5 | RT | 82 | [3] |

| Various Alcohols and Phenols | PTSA (cat.) | CH₂Cl₂ | 0.5 - 1 | RT | >90 | [3] |

| Various Alcohols and Phenols | PPTS (cat.) | DCE | 10 - 12 | 60 °C | >80 | [3] |

Stability and Chemoselectivity

A crucial aspect of any protecting group strategy is its stability under various reaction conditions and the ability to be removed selectively in the presence of other sensitive functional groups.

Stability of THP Ethers

THP ethers are generally stable to:[1][2]

-

Strongly basic conditions (e.g., hydrolysis of esters with NaOH or KOH).

-

Nucleophilic reagents, including organometallic compounds (e.g., Grignard reagents, organolithiums).

-

Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Oxidizing agents that are not strongly acidic.

Conditions for Deprotection

The THP group is labile under acidic conditions. The rate of cleavage can be modulated by the choice of acid, solvent, and temperature. Common deprotection conditions include:[3][5]

-

Mild Conditions:

-

Acetic acid in a mixture of THF and water (e.g., AcOH/THF/H₂O).

-

Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol).

-

-

Moderate Conditions:

-

p-Toluenesulfonic acid (PTSA) in an alcohol solvent (e.g., methanol).

-

Dilute hydrochloric acid (HCl) in an organic solvent.

-

-

Stronger Conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane.

-

Chemoselectivity in Deprotection

The key challenge in the deprotection of O-THP-hydroxylamines is to cleave the THP ether without affecting the N-O bond, which can be susceptible to cleavage under certain conditions. Mild acidic conditions, such as those employing PPTS or acetic acid, are generally preferred to enhance the selectivity of THP group removal while preserving the integrity of the hydroxylamine moiety. The stability of the N-O bond in substituted hydroxylamines can be influenced by the nature of the substituents and the reaction conditions.[6]

Conclusion

The tetrahydropyranyl group serves as a robust and versatile protecting group for the hydroxyl functionality in hydroxylamines, mirroring its well-established utility in the protection of alcohols. The ease of its introduction and its stability to a wide range of non-acidic reagents make it a valuable tool in organic synthesis. While specific quantitative data for a broad range of hydroxylamine substrates is not extensively available, the principles and protocols established for alcohols and related functional groups provide a solid framework for its successful application. Careful selection of mild acidic conditions for deprotection is paramount to ensure the selective removal of the THP group while maintaining the integrity of the sensitive N-O bond in the target hydroxylamine. This guide provides the foundational knowledge for researchers to effectively employ THP protection strategies in their synthetic endeavors.

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THP Protection - Common Conditions [commonorganicchemistry.com]

- 6. Cleavage of the N–O bond in substituted hydroxylamines under basic conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2), a critical reagent in organic synthesis, particularly in the preparation of hydroxamic acids, which are of significant interest in drug discovery. Understanding the solubility of this compound is paramount for its effective use in reaction design, purification processes, and formulation development.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 6723-30-4 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2][4] |

| Melting Point | 34-37 °C | [2][3] |

| Boiling Point | 81 °C at 20 mmHg | |

| Density | Approximately 1.1 g/cm³ | [2] |

The structure of this compound, featuring a polar hydroxylamine group and a non-polar tetrahydropyran ring, suggests its solubility across a range of organic solvents. The "like dissolves like" principle is a foundational concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Qualitative Solubility Data

The following table summarizes the observed and inferred solubility of this compound in common organic solvents based on its use in synthetic procedures.

| Solvent | Solvent Polarity | Solubility | Context/Evidence |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Used as a reaction solvent for the synthesis of THP-protected hydroxylamines.[5] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Used for extraction and as a reaction medium.[5][6] |

| Ethyl Acetate | Moderately Polar | Soluble | Employed as an extraction solvent, indicating good partitioning into this phase.[5][7] |

| Ethanol | Polar Protic | Soluble | Used as a solvent for the deprotection step in the synthesis of the parent compound.[5] |

| Methanol | Polar Protic | Likely Soluble | Often used in conjunction with DCM for reactions involving this compound.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Utilized as a solvent in coupling reactions with carboxylic acids.[6] |

| Water | Polar Protic | Sparingly Soluble | Used for washing organic extracts, suggesting lower solubility compared to organic solvents.[5][7] |

| Hexane | Non-polar | Likely Insoluble | Used in combination with ethyl acetate for chromatography, suggesting it acts as a non-solvent to induce crystallization or purification.[7] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general procedure for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) based on the measured concentration and the volume of the sample analyzed.

-

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.[1]

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like," which governs the solubility of this compound. Its molecular structure possesses both polar and non-polar characteristics, influencing its interaction with different types of solvents.

Caption: "Like Dissolves Like" Principle for THP-ONH2 Solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of the solubility of this compound.

References

- 1. Hydroxylamine, o-(tetrahydro-2h-pyran-2-yl)- | CAS 6723-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 3. This compound|lookchem [lookchem.com]

- 4. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AU1373299A - Aromatic sulfone hydroxamic acid metalloprotease inhibitor - Google Patents [patents.google.com]

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine molecular weight and formula

An In-Depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, and critical applications in modern organic chemistry, with a focus on its role as a key synthetic building block and a protected form of hydroxylamine.

Core Compound Identification and Properties

This compound, often abbreviated as THP-ONH₂, is a vital reagent in multi-step organic synthesis. Its utility stems from the tetrahydropyranyl (THP) group, which serves as an acid-labile protecting group for the hydroxylamine moiety. This protection strategy allows for the selective reaction of other functional groups within a molecule under basic or nucleophilic conditions without affecting the sensitive hydroxylamine.

The core molecular and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 117.15 g/mol | [1][2][3][5] |

| CAS Number | 6723-30-4 | [1][2][3] |

| Appearance | White to off-white or yellow solid/oil | [1][6] |

| Melting Point | 34-37 °C (lit.) | [2][3][6] |

| Boiling Point | 81 °C at 20 mmHg (lit.) | [2][3] |

| Density | ~1.07 g/cm³ (predicted) | [2][6] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [7] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved in a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran (DHP). This method is reliable and scalable for laboratory use.[1]

Step 1: Protection of N-hydroxyphthalimide with DHP

The first step involves the acid-catalyzed addition of the hydroxyl group of N-hydroxyphthalimide to the double bond of 3,4-dihydro-2H-pyran. This reaction forms a stable THP ether.

-

Causality of Reagent Choice :

-

N-hydroxyphthalimide : This reagent serves as a stable and solid source of a protected hydroxylamine. The phthalimide group is a robust protecting group itself, which is removed in the subsequent step.

-

3,4-Dihydro-2H-pyran (DHP) : DHP is the standard reagent for introducing the THP protecting group. Its vinyl ether functionality is readily activated by an acid catalyst.[8]

-

p-Toluenesulfonic Acid (p-TsOH) : A catalytic amount of a non-nucleophilic acid like p-TsOH is crucial. It protonates the DHP, generating a resonance-stabilized oxocarbenium ion intermediate that is highly electrophilic and susceptible to attack by the hydroxyl group.[8]

-

Step 2: Hydrazinolysis to Release the Free Hydroxylamine

The phthalimide group is cleaved using hydrazine hydrate. This step, known as the Ing-Manske procedure, results in the formation of a stable phthalhydrazide precipitate, which can be easily filtered off, leaving the desired product in solution.

-

Causality of Reagent Choice :

-

Hydrazine Hydrate : It acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to its cleavage and the formation of the highly stable, five-membered phthalhydrazide ring, which drives the reaction to completion.[1]

-

The overall synthetic workflow can be visualized as follows:

Role as a Protected Hydroxylamine in Synthesis

The primary application of THP-ONH₂ is to introduce a protected hydroxylamine group into a molecule. This is particularly valuable in the synthesis of complex molecules like hydroxamic acids, which are potent inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3][7]

The Logic of Protection and Deprotection

The THP group provides robust protection under a variety of conditions while being easily removable when desired.

-

Stability : The THP ether linkage is stable to strongly basic conditions, organometallic reagents (e.g., Grignards, organolithiums), hydrides, and various acylating and alkylating agents.[9] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxylamine.

-

Deprotection (Cleavage) : The THP group is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol (in this case, hydroxylamine) and the stable oxocarbenium ion. This process is essentially the reverse of the protection step. Common reagents for deprotection include p-toluenesulfonic acid in an alcohol solvent, or trifluoroacetic acid (TFA) in dichloromethane.[8][10]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Hydroxylamine, o-(tetrahydro-2h-pyran-2-yl)- | CAS 6723-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound 96 6723-30-4 [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound 96 6723-30-4 [sigmaaldrich.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of THP protecting groups

An In-depth Technical Guide to the Discovery and History of Tetrahydropyranyl (THP) Protecting Groups

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The tetrahydropyranyl (THP) group stands as one of the most classical and widely employed protecting groups for hydroxyl functionalities. Its introduction in the mid-20th century marked a significant advancement, providing chemists with a robust and versatile tool to mask the reactivity of alcohols while performing transformations on other parts of a molecule. This guide delves into the historical origins, seminal experimental work, and the fundamental principles governing the use of THP ethers.

The Genesis of the THP Protecting Group: A Historical Perspective

The advent of the tetrahydropyranyl group as a protective shield for alcohols can be traced back to the post-war era of chemical research, a period of burgeoning interest in the synthesis of complex natural products like steroids and carbohydrates. The pioneering work in this area was conducted by American chemist William G. Dauben and his collaborator H. L. Bradlow.

In the late 1940s, initial explorations into the acid-catalyzed reaction between 2,3-dihydropyran and alcohols were underway. However, it was a 1952 publication by Paul R. van Ess at the Shell Development Company that first systematically detailed the preparation of tetrahydropyranyl ethers from a variety of alcohols and phenols. Shortly thereafter, the utility of this reaction for the express purpose of alcohol protection in multi-step synthesis was championed and popularized. The stability of the resulting THP ether to a wide range of reagents, including organometallics, hydrides, and bases, coupled with the mild acidic conditions required for its removal, cemented its place in the synthetic chemist's toolbox.

Core Principle: The Chemistry of Protection and Deprotection

The formation and cleavage of a THP ether are both acid-catalyzed processes rooted in the principles of acetal chemistry.

Protection of Alcohols: The protection step involves the reaction of an alcohol (R-OH) with 2,3-dihydropyran in the presence of a catalytic amount of acid. The acid protonates the dihydropyran, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species to form a protonated THP ether, which is then deprotonated to yield the final protected alcohol and regenerate the acid catalyst.

Deprotection of THP Ethers: The removal of the THP group is essentially the reverse process: the acid-catalyzed hydrolysis of the acetal. The ether oxygen is protonated, leading to the elimination of the alcohol and the formation of the same resonance-stabilized carbocation. A water molecule then attacks the carbocation, and subsequent deprotonation yields the original alcohol and 5-hydroxypentanal.

Experimental Protocols

The following are generalized experimental procedures derived from early reports on the formation and cleavage of THP ethers.

Protocol 1: Protection of an Alcohol using Dihydropyran

Objective: To protect a primary alcohol, n-dodecyl alcohol, as its tetrahydropyranyl ether.

Materials:

-

n-Dodecyl alcohol

-

2,3-Dihydropyran

-

Anhydrous ether (solvent)

-

Concentrated hydrochloric acid (catalyst)

-

Anhydrous potassium carbonate (for neutralization)

Procedure:

-

A solution of 18.6 g (0.1 mole) of n-dodecyl alcohol and 10.1 g (0.12 mole) of 2,3-dihydropyran in 100 ml of anhydrous ether is prepared in a flask.

-

The solution is cooled in an ice bath.

-

One drop of concentrated hydrochloric acid is added, and the mixture is shaken.

-

The reaction mixture is allowed to stand at room temperature for two hours.

-

A small amount of anhydrous potassium carbonate is added to neutralize the acid catalyst, and the mixture is filtered.

-

The ether solvent is removed from the filtrate by distillation.

-

The residue is then distilled under reduced pressure to yield the tetrahydropyranyl ether of n-dodecyl alcohol.

Protocol 2: Deprotection of a Tetrahydropyranyl Ether

Objective: To cleave the THP ether and regenerate the original alcohol.

Materials:

-

Tetrahydropyranyl ether derivative

-

Methanol (solvent)

-

Dilute hydrochloric acid

Procedure:

-

The tetrahydropyranyl ether is dissolved in a sufficient volume of methanol.

-

A small amount of dilute hydrochloric acid is added to the solution.

-

The mixture is allowed to stand at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is neutralized, for example, with a mild base like sodium bicarbonate.

-

The regenerated alcohol is then isolated using standard extraction and purification techniques.

Quantitative Data from Early Studies

The following table summarizes data from early investigations into the synthesis of various tetrahydropyranyl ethers, showcasing the yields and reaction conditions.

| Alcohol/Phenol Substrate | Catalyst | Reaction Time | Yield (%) | Boiling Point (°C/mm Hg) |

| n-Dodecyl alcohol | Hydrochloric acid | 2 hours | 90 | 136-137/2 |

| Cyclohexanol | Hydrochloric acid | 1 hour | 94 | 88-89/10 |

| Benzyl alcohol | Hydrochloric acid | 15 minutes | 96 | 110-111/4 |

| Ethylene glycol (mono-ether) | Hydrochloric acid | 15 minutes | 88 | 94-95/10 |

| Phenol | Hydrochloric acid | 15 minutes | 90 | 113-114/4 |

| p-Cresol | Hydrochloric acid | 15 minutes | 92 | 120-121/4 |

| p-Chlorophenol | Hydrochloric acid | 15 minutes | 95 | 134-135/4 |

Table 1: Summary of yields for the preparation of various tetrahydropyranyl ethers as reported in early literature.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the chemical processes and logical steps involved in utilizing THP protecting groups, the following diagrams are provided.

Caption: Acid-catalyzed protection of an alcohol with dihydropyran.

Caption: Acid-catalyzed deprotection (hydrolysis) of a THP ether.

Caption: General workflow for using a THP protecting group in synthesis.

Spectral Data Analysis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data extrapolated from similar structures and general principles of spectroscopy. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei in this compound. These predictions are based on typical values for tetrahydropyran rings and related hydroxylamine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 4.8 - 5.0 | dd | 9.0, 3.0 |

| H-6 (axial) | 3.5 - 3.7 | dt | 11.5, 4.5 |

| H-6 (equatorial) | 3.9 - 4.1 | ddd | 11.5, 5.0, 1.5 |

| H-3, H-4, H-5 | 1.5 - 1.9 | m | - |

| NH₂ | 5.5 - 6.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 98 - 102 |

| C-6 | 62 - 66 |

| C-3, C-5 | 25 - 30 |

| C-4 | 18 - 23 |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |

| C-O-N stretch | 1000 - 1200 | Strong |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for this compound, which is a low-melting solid.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-